molecular formula C8H18O3 B058259 1,1,2-Triethoxyethane CAS No. 4819-77-6

1,1,2-Triethoxyethane

Cat. No. B058259
M. Wt: 162.23 g/mol
InChI Key: VNSJUZIHZNZLKM-UHFFFAOYSA-N
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Patent
US08519134B2

Procedure details

A sealed tube was charged with 2-bromo-1,1-diethoxy-ethane (3.82 mL, 25.4 mmol) and sodium ethoxide (16.44 g, 50.7 mmol). The tube was sealed, heated to 120° C. and stirred overnight. The sealed tube was cooled to room temperature and the contents are dissolved in DCM and washed with water twice. The organic layer was separated, dried over sodium sulfate and concentrated in vacuo to give 1,1,2-triethoxy-ethane, which was taken into the next step without further purification. A portion (1.00 g, 6.16 mmol) was dissolved in THF (4 mL) at 0° C. and 5M aqueous HCl (2.5 mL, 12.3 mmol) was added. The reaction mixture was left to stir at room temperature for 1.5 hrs. The mixture was taken up in DCM and washed with water once. The aqueous layer was extracted twice with DCM. The organic layer was dried over sodium sulfate and concentrated in vacuo to afford ethoxy-acetaldehyde, which was taken into the next step with no further purification.
Quantity
3.82 mL
Type
reactant
Reaction Step One
Quantity
16.44 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6].[O-:10][CH2:11][CH3:12].[Na+]>C(Cl)Cl>[CH2:5]([O:4][CH:3]([O:7][CH2:8][CH3:9])[CH2:2][O:10][CH2:11][CH3:12])[CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
3.82 mL
Type
reactant
Smiles
BrCC(OCC)OCC
Name
Quantity
16.44 g
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The sealed tube was cooled to room temperature
WASH
Type
WASH
Details
washed with water twice
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(COCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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